Product packaging for 6-Hydroxy-4-methyl-2H-pyran-2-one(Cat. No.:CAS No. 67116-20-5)

6-Hydroxy-4-methyl-2H-pyran-2-one

Cat. No.: B12802217
CAS No.: 67116-20-5
M. Wt: 126.11 g/mol
InChI Key: SXMCIBLZPVNTGO-UHFFFAOYSA-N
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Description

Historical Trajectories and Key Discoveries in Pyrone Chemistry

Pyrones are six-membered heterocyclic compounds containing one oxygen atom and a carbonyl group. wikipedia.org They exist as two primary isomers: 2-pyrone (or α-pyrone) and 4-pyrone (or γ-pyrone), distinguished by the position of the carbonyl group relative to the ring's oxygen atom. wikipedia.orgwikipedia.org The history of pyrone chemistry is deeply intertwined with the study of natural products, as these scaffolds are widespread in nature. beilstein-journals.orgnih.gov

Early research focused on the isolation and structural elucidation of pyrones from various natural sources, including plants, fungi, and microorganisms. iosrjournals.org For instance, the 2-pyrone structure is a fundamental component of the coumarin (B35378) ring system found in many plants, while 4-pyrone is the central core of compounds like kojic acid and maltol, which are derived from fungal and plant sources, respectively. wikipedia.orgwikipedia.org The parent 2-pyrone was first synthesized through the decarboxylation of coumalic acid. wikipedia.org

The development of synthetic methodologies has been a crucial aspect of pyrone chemistry's history. iosrjournals.orgresearchgate.net Over the years, numerous methods have been established for the construction of the pyrone ring, ranging from classic condensation reactions to modern catalytic techniques. researchgate.net These advancements have not only allowed for the total synthesis of complex natural products containing a pyrone core but have also facilitated the creation of novel pyrone derivatives for various research applications. nih.govacs.org

Structural Significance of the Pyrone Core in Natural and Synthetic Compounds

The pyrone core is a privileged structure in the realm of biologically active compounds. nih.govresearchgate.net Its presence in a vast number of natural products is a testament to its evolutionary selection for specific biological functions. beilstein-journals.org The structural diversity of naturally occurring pyrones is remarkable, with various substituents on the pyrone ring leading to a wide array of biological activities. researchgate.net

Table 1: Examples of Natural Product Classes Containing a Pyrone Core

Natural Product ClassPyrone TypeCommon Source
Coumarins2-PyronePlants
Bufanolides2-PyroneAnimals, Plants
Kavalactones2-PyronePlants (Kava)
Flavones4-PyronePlants
Maltol4-PyronePlants
Kojic Acid4-PyroneFungi

The significance of the pyrone core also extends to synthetic chemistry, where it serves as a versatile building block. researchgate.netchemeurope.com The conjugated diene system within the 2-pyrone structure, for example, allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgchemeurope.com This reactivity has been exploited to construct complex molecular architectures, including aromatic compounds, through a process that involves the release of carbon dioxide. chemeurope.com

The electrophilic nature of the carbon atoms at positions 2, 4, and 6 of the pyrone ring makes them susceptible to nucleophilic attack, enabling a variety of chemical transformations and functionalizations. researchgate.net This reactivity has been harnessed by chemists to modify the pyrone scaffold and synthesize a diverse range of heterocyclic compounds. nih.gov

Broad Research Themes and Scholarly Contributions related to 6-Hydroxy-4-methyl-2H-pyran-2-one

Research specifically on this compound, often studied as its tautomer 4-hydroxy-6-methyl-2-pyrone (B586867), has been multifaceted. A significant area of investigation revolves around its utility as a starting material in organic synthesis. researchgate.net Its structure, featuring a reactive 1,3-dicarbonyl-like system, makes it a valuable precursor for the synthesis of a wide variety of more complex molecules and heterocyclic systems. researchgate.netmdpi.com

Multicomponent reactions involving this compound have been a particularly fruitful area of research. researchgate.nettandfonline.com These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to generating molecular diversity. mdpi.com For instance, it has been used in one-pot syntheses to create substituted pyran, pyrazole, and thiazole (B1198619) derivatives. tandfonline.comtandfonline.com

Another key research theme is the exploration of the biological activities of compounds derived from this compound. While this article does not detail specific therapeutic applications, it is noteworthy that derivatives of this compound have been investigated for their potential biological properties.

The synthesis of this compound itself and its derivatives is also a subject of ongoing research. Studies have explored various synthetic routes, including environmentally friendly methods that utilize ultrasound irradiation to promote the reaction. nih.gov The investigation into its chemical reactions, such as its condensation with aldehydes and amines, continues to contribute to the broader understanding of pyrone chemistry. tandfonline.comnih.gov

Table 2: Selected Research Applications of this compound

Research AreaApplicationReference
Organic SynthesisPrecursor for heterocyclic compounds researchgate.nettandfonline.com
Multicomponent ReactionsBuilding block for complex molecules mdpi.com
Green ChemistryUltrasound-mediated synthesis nih.gov
Synthetic MethodologyCondensation reactions tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B12802217 6-Hydroxy-4-methyl-2H-pyran-2-one CAS No. 67116-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67116-20-5

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

6-hydroxy-4-methylpyran-2-one

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3

InChI Key

SXMCIBLZPVNTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)O

Origin of Product

United States

Occurrence, Isolation Methodologies, and Biosynthetic Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Natural Occurrence and Ecological Distribution

Also widely known in scientific literature as 4-Hydroxy-6-methyl-2-pyrone (B586867) or Triacetic acid lactone (TAL), this compound is not a laboratory artifact but a product of natural biosynthetic pathways, found across different biological kingdoms.

Fungal and Microbial Elaboration of the Compound

Microorganisms, particularly fungi and actinomycetes, are primary producers of 6-Hydroxy-4-methyl-2H-pyran-2-one and its derivatives. The compound has been identified as a metabolite isolated from the fungus Hypoxylon investiens ncats.io. The ability to synthesize pyranone structures is widespread among microbes. For instance, studies on the marine-sourced fungus Penicillium restrictum, isolated from a blue mussel, revealed a remarkable diversity of pyran-2-one derivatives, indicating that environmental conditions and host interactions can stimulate their production nih.govird.fr. Similarly, research into the bacterium Streptomyces fungicidicus, an actinomycete isolated from soil, led to the identification of a new six-membered lactone ring compound, 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one, showcasing the structural variations built upon the core pyranone scaffold by this microbial class researchgate.net.

Table 1: Selected Microbial Sources of this compound and Related Derivatives

Producing OrganismCompound / Derivative IdentifiedSource of Isolation
Hypoxylon investiens4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone)Fungus
Penicillium restrictumVarious pyran-2-one derivativesMarine-sourced fungus from blue mussel (Mytilus edulis) nih.govird.fr
Streptomyces fungicidicus6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-oneSoil actinomycete researchgate.net

Plant-Derived Sources and Secondary Metabolite Analysis

While direct isolation of this compound from plants is less commonly reported than from microbial sources, its presence and the occurrence of related structures in the plant kingdom are well-documented. It is recognized as a precursor to paragloboside, a compound that contributes to the insect and disease resistance of the plant Gerbera hybrida ncats.io. Furthermore, analysis of the leaves of Olinia usambarensis resulted in the isolation of Caffeoyloxy-5,6-dihydro-4-methyl-(2H)-pyran-2-one, a derivative of the target compound nih.gov. The isolation of other pyranones, such as Opuntiol from Opuntia dillenii, further illustrates that the pyran-2-one chemical scaffold is a recurring motif in plant secondary metabolism nih.govresearchgate.net.

Role in Chemical Ecology and Inter-Species Interactions

The production of this compound and its analogs is often linked to their functional roles in ecological interactions. In Gerbera hybrida, its role as a precursor to a resistance compound highlights its importance in plant defense mechanisms against pests and pathogens ncats.io. The antifungal properties of derivatives from Streptomyces fungicidicus against the plant pathogen Alternaria solani suggest a direct role in microbial antagonism and competition researchgate.net. Moreover, the induced production of pyran-2-ones by Penicillium restrictum when cultured in a medium containing mussel extract points to a sophisticated chemical cross-talk between the fungus and its host, where these metabolites may play a role in symbiosis or defense within their marine habitat nih.govird.fr.

Advanced Isolation and Purification Techniques from Complex Natural Matrices

Extracting and purifying this compound from natural sources requires multi-step procedures to separate it from a multitude of other metabolites.

Chromatographic Fractionation Strategies

Chromatography is the cornerstone for the isolation of pyranones. A common approach involves initial fractionation of a crude extract using column chromatography over a stationary phase like silica (B1680970) gel researchgate.netnih.gov. For instance, the isolation of a related pyranone from Streptomyces fungicidicus involved an initial clean-up using an XAD-16 macroporous resin column, followed by silica gel column chromatography researchgate.net.

For final purification to obtain a pure compound, High-Performance Liquid Chromatography (HPLC) is indispensable. Preparative HPLC is often the final step to separate closely related analogs researchgate.net. Analytical HPLC methods have also been developed for the detection and quantification of 4-hydroxy-6-methyl-2H-pyran-2-one, utilizing reverse-phase columns like a Newcrom R1 with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid sielc.com.

Table 2: Chromatographic Methods for Pyranone Isolation and Analysis

Chromatographic TechniqueStationary Phase / ColumnPurposeReference
Column ChromatographyXAD-16 Macroporous ResinInitial extract clean-up researchgate.net
Column ChromatographySilica GelFractionation of crude extract researchgate.netnih.gov
Preparative HPLCNot specifiedFinal purification of isolated fractions researchgate.net
Analytical HPLCNewcrom R1Analysis and quantification sielc.com

Solvent Extraction and Enrichment Protocols

The initial step in isolating this compound from a biological source is solvent extraction. A typical protocol begins with the exhaustive extraction of the biomass (e.g., fungal culture or plant material) with a polar solvent like methanol (B129727) nih.gov. The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning. This process uses a series of immiscible solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their differential solubility nih.gov. The pyranone, being a moderately polar compound, is typically enriched in fractions like ethyl acetate or chloroform, which are then carried forward for chromatographic purification.

Biosynthetic Routes and Enzymology of this compound

The formation of this compound, a member of the α-pyrone class of compounds, is a fascinating example of nature's chemical factories at work. Its biosynthesis is intricately linked to the polyketide pathway, a major route for the production of a vast array of natural products in fungi, bacteria, and plants. urfu.ru This process relies on a suite of specialized enzymes that meticulously construct the carbon skeleton and guide it toward the final pyrone structure.

The backbone of this compound is assembled by a large, multifunctional enzyme known as a polyketide synthase (PKS). beilstein-journals.org Fungal PKSs, particularly iterative Type I PKSs, are primarily responsible for synthesizing pyrone-containing compounds. nih.gov These megasynthases catalyze the sequential condensation of simple acyl-CoA units, most commonly an acetyl-CoA starter unit and multiple malonyl-CoA extender units, in a process that mirrors fatty acid synthesis. nih.govacs.org

The biosynthesis of this compound, often referred to as triacetic acid lactone (TAL), is a classic example of a PKS-derived product. wikigenes.orgnih.gov In the absence of reducing cofactors like NADPH, the PKS machinery can produce a triketide intermediate which then spontaneously cyclizes to form the pyrone ring. nih.govacs.orgnih.gov This has been observed in vitro with various PKS systems, where the lack of reduction steps leads to the off-loading of the polyketide chain as a pyrone. nih.gov For instance, when the reducing domains of certain highly reducing PKSs (HRPKSs) are inactive due to the absence of NADPH, the unreduced triketide is released and cyclizes to form 4-hydroxy-6-methyl-2H-pyran-2-one. acs.orgnih.gov

The table below summarizes key aspects of PKS systems involved in the biosynthesis of pyrone compounds, including the specific example of this compound (Triacetic Acid Lactone).

Table 1: Polyketide Synthase Systems in Pyrone Biosynthesis

PKS Type Producing Organism Type Starter Unit Extender Unit(s) Key Product Example Reference(s)
Iterative Type I PKS Fungi Acetyl-CoA Malonyl-CoA This compound (TAL) nih.govwikigenes.org
Type III PKS Bacteria, Plants Acyl-CoAs Malonyl-CoA Triketide Pyrones beilstein-journals.org
NRPS-NRPKS Hybrid Fungi Amino Acids Malonyl-CoA Amino acid-derived α-Pyrones nih.gov

The transformation of a linear polyketide chain into the stable α-pyrone ring of this compound is a multi-step enzymatic process involving precise catalytic control. The key domains within the PKS enzyme orchestrate this transformation.

The general mechanism proceeds as follows:

Chain Assembly : The process begins with the loading of a starter unit (acetyl-CoA) onto the ketosynthase (KS) domain. This is followed by repeated cycles of chain elongation where the malonyl-CoA:acyl carrier protein transacylase (MAT) domain loads malonyl-CoA onto the acyl carrier protein (ACP), and the KS domain catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. nih.gov

Cyclization and Release : Once the triketide chain is formed, it must be released from the PKS. In the case of many pyrones, this release is achieved through lactonization (the formation of a cyclic ester). beilstein-journals.orgnih.gov The thioesterase (TE) domain, located at the C-terminus of many PKSs, is often responsible for this cyclization and release. beilstein-journals.orgfrontiersin.org It catalyzes the attack of a hydroxyl group (often from an enol intermediate) on the thioester bond that tethers the polyketide chain to the ACP, resulting in the formation of the six-membered pyrone ring and freeing the molecule from the enzyme. beilstein-journals.org In some cases, this cyclization can occur spontaneously once the polyketide chain is released by hydrolysis. nih.govnih.gov

The key catalytic domains and their proposed functions in the formation of this compound are outlined in the table below.

Table 2: Key Enzymatic Steps and Domains in Pyrone Formation

Step PKS Domain(s) Involved Function Intermediate Formed Reference(s)
Chain Initiation Ketosynthase (KS) Binds starter unit (acetyl-CoA). Acetyl-KS nih.gov
Chain Elongation MAT, ACP, KS Sequentially adds two malonyl-CoA units. Enzyme-bound triketide nih.gov
Cyclization/Release Thioesterase (TE) or spontaneous Catalyzes intramolecular lactonization to form the pyrone ring. This compound beilstein-journals.orgfrontiersin.org

The genes responsible for the biosynthesis of polyketides like this compound are typically organized into biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net This co-localization allows for the coordinated regulation of all the genes necessary for the production of a specific secondary metabolite. researchgate.net

A typical BGC for a pyrone compound contains the gene encoding the core PKS enzyme, alongside genes for tailoring enzymes (like methyltransferases or oxidoreductases), transporters, and regulatory proteins. researchgate.netresearchgate.net For example, the gene cluster for nectriapyrone (B1234902) in Pyricularia oryzae includes the PKS gene and an O-methyltransferase gene. researchgate.net Similarly, the gene cluster for the nocapyrones in Nocardiopsis alba contains a PKS, a methyltransferase, and an oxidoreductase. researchgate.net

The identification of these BGCs is a crucial step in understanding and potentially manipulating the production of these compounds. Genome mining approaches, often using bioinformatics tools like antiSMASH, are employed to identify putative PKS genes and their associated clusters in the genomes of producing organisms. researchgate.net Subsequent targeted gene deletion or heterologous expression of the BGC in a host organism like Aspergillus nidulans can then be used to confirm the function of the gene cluster and identify its product. researchgate.netuwa.edu.au The regulation of these clusters is complex, often involving pathway-specific transcription factors as well as global regulators that respond to environmental and developmental cues. nih.gov

The table below provides examples of identified gene clusters responsible for the biosynthesis of various pyrone-containing polyketides.

Table 3: Examples of Biosynthetic Gene Clusters for Pyrone Compounds

Compound Family Producing Organism Key Genes in Cluster Function of Key Genes Reference(s)
Nocapyrones Nocardiopsis alba ncpC, ncpB Polyketide Synthase, Methyltransferase researchgate.net
Nectriapyrone Pyricularia oryzae NEC1 (PKS), NEC2 (O-MT) Polyketide Synthase, O-Methyltransferase researchgate.net
Gibepyrones Fusarium fujikuroi Gpy1 (PKS), Gpy2 (ABC transporter) Polyketide Synthase, Transporter nih.gov
6-Pentyl-α-pyrone Trichoderma atroviride pks1 Iterative Type I Polyketide Synthase nih.gov

Chemical Synthesis and Methodological Developments for 6 Hydroxy 4 Methyl 2h Pyran 2 One

Total Synthesis Approaches to the Pyrone Scaffold

The construction of the 6-hydroxy-4-methyl-2H-pyran-2-one core has been approached through various synthetic strategies, which can be broadly categorized into linear and convergent methodologies.

Multi-step Linear Synthetic Strategies

Linear syntheses involve the sequential construction of the target molecule, where each step builds upon the previous one. A common linear approach to 2-pyrones involves the acylation of trimethylsilyl (B98337) enol ethers with malonyl dichloride. This method allows for the formation of 4-hydroxy-2H-pyran-2-ones from 1-(trimethylsiloxy)alkenes. researchgate.net Another strategy involves the condensation of dehydroacetic acid with various reagents. researchgate.net For instance, the reaction of dehydroacetic acid with furfural (B47365) followed by catalytic hydrogenation represents a multi-step linear pathway. researchgate.net

A two-step synthesis developed by Negishi and co-workers involves a palladium-catalyzed alkynylzinc-haloacrylic acid coupling, followed by a zinc bromide-catalyzed lactonization to yield 6-alkyl-2H-pyran-2-ones. nih.gov While this method can produce minor furanone byproducts, the selectivity for the pyrone is often high. nih.gov

Convergent Synthesis Methodologies

Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules. A notable convergent strategy for 2-pyrones is the tandem Stille reaction and 6-endo-dig oxacyclization. nih.gov This method utilizes the coupling of (Z)-β-iodovinylic acids with allenyl-tributyltin reagents in the presence of a palladium catalyst to afford 2-pyrones in good yields. nih.gov

Multicomponent reactions (MCRs) are a powerful type of convergent synthesis that allows for the formation of complex molecules from three or more starting materials in a single step. academie-sciences.frmdpi.com A sodium acetate-catalyzed three-component reaction of salicylaldehydes, malononitrile (B47326), and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695) provides a rapid and efficient route to 4-pyrano-substituted 2-amino-4H-chromenes. academie-sciences.fr Another example is a four-component reaction of an aldehyde, amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an aqueous medium, which yields N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides. researchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Routes

The development of selective synthetic methods is crucial for controlling the outcome of chemical reactions and obtaining desired isomers. mdpi.com Significant progress has been made in the chemo-, regio-, and stereoselective synthesis of the pyran-2-one ring.

Catalytic Strategies for Pyrone Ring Construction

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. rsc.org N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the construction of 2-pyrones. rsc.orgresearchgate.net For example, NHC-catalyzed [3+3] cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds provides a highly efficient route to multi-substituted 2-pyrones. rsc.org Gold(I) catalysts have also been successfully employed for the intramolecular 6-endo-dig cyclization of tert-butyl ynoates to construct the 2-pyrone ring. nih.gov

Palladium catalysis is widely used in the synthesis of 2-pyrones. nih.gov Larock and co-workers demonstrated a two-step approach involving a Sonogashira coupling to prepare (Z)-2-alken-4-ynoates, followed by electrophilic cyclization to yield 2-pyrones. nih.gov

CatalystReactantsProductYieldReference
N-Heterocyclic Carbene (NHC)β-bromo unsaturated aldehydes, 1,3-dicarbonyl compoundsMulti-substituted 2-pyronesHigh rsc.org
Gold(I)tert-butyl ynoates2-pyrones73% for model system nih.gov
Palladium(Z)-2-alken-4-ynoates2-pyrones- nih.gov

Novel Reagents and Reaction Conditions for Pyran-2-one Formation

The exploration of novel reagents and reaction conditions continues to expand the toolkit for pyran-2-one synthesis. Iodolactonization, for instance, provides a route to 2-pyrones from (Z)-2-en-4-ynoic acids, although it can lead to mixtures of pyranones and furanones. nih.gov The reaction of acetylene (B1199291) dicarboxaldehyde monoacetal with substituted Meldrum's acid also leads to the formation of 2-pyrones. nih.gov

Ultrasound irradiation has been utilized as an environmentally friendly method for the condensation of amines with dehydroacetic acid, leading to 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives in high yields with shorter reaction times. nih.gov

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. nih.gov The use of water as a solvent is a key aspect of green chemistry. nih.gov A one-pot, green synthetic strategy has been developed for 3-amino/hydroxy thieno[3,2-c]pyrans in water, eliminating the need for hazardous organic solvents and tedious purification steps. nih.gov

Catalyst- and solvent-free multicomponent syntheses represent another powerful green strategy. rsc.org The thermal heating of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin (B602359) with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under neat conditions affords fused 4H-pyran derivatives in good to excellent yields. rsc.org The use of biomass-derived starting materials, such as the synthesis of a δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one, further highlights the trend towards sustainable chemical production. researchgate.net

Multicomponent reactions performed under solvent-free or aqueous conditions also align with green chemistry principles due to their high atom economy and reduced waste generation. academie-sciences.frresearchgate.net

Atom Economy and E-factor Optimization

Atom economy and E-factor are critical metrics in green chemistry, quantifying the efficiency and environmental impact of a chemical process. A high atom economy indicates that a large percentage of atoms from the reactants are incorporated into the final product, while a low E-factor signifies less waste generation per kilogram of product.

Historically, the synthesis of this compound, such as the dealanylation of dehydroacetic acid using concentrated sulfuric acid, was characterized by poor atom economy and high E-factors due to the use of stoichiometric reagents and harsh conditions. chemicalbook.comgoogle.com Modern synthetic strategies aim to improve these metrics significantly.

Biocatalytic and Flow Chemistry Approaches

Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild conditions. mdpi.com For this compound and its derivatives, enzymes like laccases and lipases have been employed. mdpi.comresearchgate.net Laccases can initiate domino reactions, for instance, by oxidizing catechol to o-benzoquinone, which then reacts with this compound in a 1,4-addition. mdpi.com Polyketide synthases (PKS) are enzymes that naturally produce polyketides, including 4-hydroxy-2-pyrones, through controlled Claisen-condensations, offering a biosynthetic route to these compounds. mdpi.com Other biocatalysts, such as Bovine Serum Albumin (BSA), have been used to catalyze the synthesis of bis-pyrone derivatives. pleiades.online

Flow Chemistry: While specific research on the flow chemistry synthesis of this compound is emerging, this technology offers significant potential advantages. Continuous flow reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. This approach can lead to higher yields and purity while facilitating easier scale-up compared to batch processes.

Derivatization Strategies for Structural Elaboration

The this compound scaffold is a versatile starting point for creating more complex molecules through various derivatization strategies. researchgate.netbeilstein-journals.org These modifications can be broadly categorized into interconversions of existing functional groups and the introduction of new atoms or complex substituents.

Functional Group Interconversions on the Pyrone Ring

The inherent reactivity of the pyrone's hydroxyl group and the ring itself allows for numerous transformations.

O-Functionalization: The acidic hydroxyl group is an ideal nucleophile for reactions like the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.orgbeilstein-journals.org This allows for the synthesis of complex 2-pyronyl ethers with moderate to excellent yields under mild conditions. beilstein-journals.orgbeilstein-journals.org O-acylation can also be achieved using reagents like phenoxyacetyl chloride. mdpi.com

C3-Position Functionalization: The carbon at the C3 position is nucleophilic and can react with various electrophiles. For example, it participates in multicomponent reactions with aldehydes and other reagents to form complex adducts. researchgate.netmdpi.com It can also be acylated or undergo reactions to attach different side chains. mdpi.com

C4-Position Modifications: The hydroxyl group at C4 can be converted into other functionalities. For instance, dehydrative bromination can replace the hydroxyl group with bromine, creating an intermediate for further reactions like Suzuki-Miyaura cross-couplings. rsc.org

Introduction of Heteroatoms and Complex Substituents

Introducing heteroatoms and complex aryl or alkyl groups significantly expands the structural diversity of pyrone derivatives.

Introduction of Phosphorus: The hydroxyl group can undergo oxidative cross-coupling with secondary phosphine (B1218219) chalcogenides to introduce phosphorus-containing moieties, yielding functionalized phosphorylated pyrones. researchgate.net

Introduction of Nitrogen: Nitrogen can be incorporated through various means. Condensation reactions with amines or diamines can lead to the formation of nitrogen-containing heterocyclic systems fused or linked to the pyrone ring, such as benzodiazepines. researchgate.netthieme-connect.de

Suzuki-Miyaura Cross-Coupling: To introduce complex aryl substituents, the pyrone ring can be first functionalized, for example, by converting the C4-hydroxyl group into a bromide. This bromide then serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, efficiently producing 4-arylated pyrones. rsc.org This strategy is crucial for building complex molecules for diverse applications. beilstein-journals.orgrsc.org

Table of Mentioned Compounds

Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Acid-Base Equilibrium and Tautomerism Studies

The structural and electronic properties of 6-Hydroxy-4-methyl-2H-pyran-2-one are significantly influenced by tautomeric and acid-base equilibria. These factors dictate its nucleophilic and electrophilic character, thereby controlling its reaction pathways.

Keto-Enol Tautomeric Equilibria and Solvent Effects

This compound primarily exists in a dynamic equilibrium between two main enolic tautomers: the 4-hydroxy-2-pyrone form and the 2-hydroxy-4-pyrone form. scifiniti.com Spectroscopic studies, including NMR, have shown that the 4-hydroxy-2-pyrone tautomer (Form A) is generally the predominant form in both solution and the crystalline state. scifiniti.comscispace.com This stability is attributed in part to the formation of a strong intramolecular hydrogen bond. scispace.com

The equilibrium between these tautomers can be influenced by the solvent environment. While the 4-hydroxy form dominates, the proportion of the less stable 2-hydroxy-4-pyrone tautomer (Form B) can increase in nonpolar solvents, although it typically does not exceed 13%. scifiniti.com This shift highlights the solvent's role in stabilizing the different electronic distributions of the tautomeric forms.

Tautomeric FormStructurePredominance
Form A (4-hydroxy-2-pyrone)Dominant tautomer in most conditions.
Form B (2-hydroxy-4-pyrone)Minor tautomer, population increases slightly in non-polar solvents. scifiniti.com

Proton Transfer Mechanisms and Electrophilic Activation

As an acid, this compound is relatively weak, with a reported pKa value of 6.83. mdpi.com The hydroxyl group at the C-4 position is the primary site of deprotonation. This proton transfer generates a resonance-stabilized enolate anion, which significantly enhances the nucleophilicity of the molecule, particularly at the C-3 and C-5 positions.

This deprotonation is a critical activation step for many of its reactions. For instance, in the presence of a base, the 4-hydroxyl group can be deprotonated, enabling a subsequent nucleophilic attack from the resulting anion to initiate ring closure or condensation reactions. imist.maresearchgate.net Electrophilic activation, conversely, can occur through protonation of the carbonyl oxygen at the C-2 position. This increases the electrophilicity of the ring carbons, particularly C-2, C-4, and C-6, making them more susceptible to attack by weak nucleophiles. clockss.org

Nucleophilic and Electrophilic Reaction Pathways

The pyranone ring possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse array of reactions. The C-5 position acts as a nucleophilic center, while the carbons at positions C-2, C-4, and C-6 are electrophilic sites. imist.maclockss.org

Substitution Reactions on the Pyrone Ring System

The aromatic-like character of the pyran-2-one ring allows for electrophilic substitution reactions, which typically occur at the electron-rich C-3 and C-5 positions. clockss.org The compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group attached to the pyrone ring. A key reaction demonstrating the nucleophilic character of the ring is the Michael addition at the C-3 position, which is effectively a conjugate substitution. researchgate.net For example, it reacts with α,β-unsaturated aldehydes like 2-butenal via Michael addition at C-3. researchgate.net

Addition Reactions to Unsaturated Bonds and Heterocyclic Ring Openings

The electrophilic nature of the carbons at positions C-2 and C-6 makes the pyran-2-one ring vulnerable to nucleophilic attack, often leading to ring-opening reactions. clockss.org This reactivity is a cornerstone of its use as a synthetic building block. A variety of nucleophiles can induce the cleavage of the lactone ring, including:

Ammonia and Amines : These reagents attack the electrophilic ring carbons, leading to the formation of pyridones and other nitrogen-containing heterocycles. imist.maresearchgate.netclockss.org

Hydrazines : Reaction with hydrazine (B178648) hydrate (B1144303) can open the lactone ring to form flexible intermediates that can subsequently cyclize into different heterocyclic systems. imist.maclockss.org

Hydroxylamine : This leads to the formation of isoxazole (B147169) derivatives through ring opening and subsequent rearrangement. imist.maresearchgate.net

Furthermore, the compound participates in tandem Knoevenagel–Michael reactions, acting as the Michael donor. In a multicomponent reaction with phenylglyoxal (B86788) and 1,3-dimethylbarbituric acid, it adds to the Knoevenagel adduct formed in situ. mdpi.com

Cycloaddition Reactions and Heterocyclic Annulations

This compound and its derivatives are excellent substrates for building fused heterocyclic systems through annulation reactions. These transformations often involve an initial reaction at one of the ring's active sites followed by an intramolecular cyclization.

One prominent example is the synthesis of furopyrones. Deprotonation of the 4-hydroxyl group of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one initiates an intramolecular nucleophilic substitution, where the oxygen anion attacks the bromomethyl group, leading to the formation of a furan (B31954) ring fused to the pyrone core. imist.maresearchgate.net

Similarly, condensation with o-phenylenediamine (B120857) can lead to benzimidazole (B57391) derivatives. The reaction proceeds through intermediates that undergo intramolecular cyclization and rearrangement to yield the fused heterocyclic product. imist.ma Another example involves its reaction with 4H-chromene derivatives, which, upon extended heating, transform into furo[3,2-c]coumarins. ias.ac.in

Reactant(s)Resulting Fused SystemReaction TypeReference(s)
3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-oneFuropyranoneIntramolecular O-alkylation and cyclization imist.ma, researchgate.net
o-PhenylenediamineBenzimidazolyl-pyrandioneCondensation and intramolecular cyclization imist.ma
4H-Chromene derivativeFuro[3,2-c]coumarinConjugate addition and rearrangement/annulation ias.ac.in
N-Methylimidazole and acetylenic esters2,3-Dihydroimidazole derivativeThree-component reaction tandfonline.com

Diels-Alder and Related Pericyclic Reactions

This compound and its derivatives are effective dienes in [4+2] cycloaddition reactions, a testament to the aromaticity of the pyran-2-one ring. chim.itclockss.org These reactions typically require elevated temperatures to overcome the activation energy associated with the temporary disruption of the ring's partial aromatic character. chim.it The pyran-2-one ring acts as an electron-rich diene, favoring reactions with electron-poor dienophiles in what is known as a normal electron demand Diels-Alder reaction. chim.it

The initial cycloaddition product is a bicyclic intermediate bridged by a carbon dioxide molecule (an oxabicyclo[2.2.2]octenone system). chim.it This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction to eliminate carbon dioxide, leading to the formation of a new, stable aromatic or hydroaromatic ring. This sequence provides a powerful method for synthesizing substituted benzene (B151609) and cyclohexadiene derivatives.

The regioselectivity of the cycloaddition is controlled by the electronic properties of both the pyranone diene and the dienophile. chim.it For instance, the reaction of 4-hydroxy-6-phenyl-2H-pyran-2-one with unsymmetrical acetylenic dienophiles like ethyl propiolate proceeds via a specific pathway to yield hydroxylated biphenyl (B1667301) derivatives. tandfonline.com

Table 1: Examples of Diels-Alder Reactions with 2H-Pyran-2-one Derivatives

Diene Dienophile Product Type Reference
4-Hydroxy-6-phenyl-2H-pyran-2-one Diethyl acetylenedicarboxylate Substituted Biphenyl tandfonline.com
4-Hydroxy-6-phenyl-2H-pyran-2-one Ethyl propiolate 5-Hydroxy-3-biphenylcarboxylic acid ethyl ester tandfonline.com
3-Benzoylamino-6-methyl-2H-pyran-2-one N,N-Diethylprop-1-yn-1-amine Substituted Aniline chim.it

Construction of Fused Heterocyclic Systems

The reactivity of this compound extends to its use as a scaffold for synthesizing a wide array of fused heterocyclic systems. imist.maresearchgate.net These reactions often involve the C-3 position and the 4-hydroxyl group, which together behave like a 1,3-dicarbonyl system, enabling condensations with various bifunctional reagents. researchgate.net

One-pot multicomponent reactions are particularly effective for this purpose. For example, reacting this compound with salicylaldehydes and malononitrile (B47326) in the presence of a catalyst like sodium acetate (B1210297) yields 4-pyrano-substituted 2-amino-4H-chromenes. academie-sciences.fr Similarly, reactions with N-acylglycines and a one-carbon synthon like triethyl orthoformate in acetic anhydride (B1165640) lead to the formation of pyrano[3,4-b]pyran-diones. semanticscholar.org

The pyranone ring can also be transformed. For instance, treatment with amines under microwave irradiation can open the pyran ring and lead to the formation of substituted 2-pyridones. arkat-usa.org A diverse range of fused systems can be accessed, including:

Furopyrans: Formed through intramolecular C-C or O-C bond formations from suitably substituted pyranone precursors. researchgate.net

Thienopyrans: Synthesized from 4-sulfanyl-6-methylpyran-2-one via reactions involving Claisen or sigmatropic rearrangements. researchgate.net

Pyrano[4,3-d]pyrimidines: Generated through Biginelli-type, one-pot reactions with aromatic aldehydes and urea. researchgate.net

Benzimidazoles: Formed from the reaction of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine. imist.ma

These transformations highlight the utility of this compound as a versatile platform for generating molecular diversity in heterocyclic chemistry. imist.maresearchgate.net

Photochemical and Thermal Transformations

Light-Induced Rearrangements and Cyclizations

The photochemistry of this compound is characterized by distinct rearrangement pathways upon UV irradiation. Irradiation in various solvents leads to a novel rearrangement, yielding β-methylglutaconic acid derivatives. rsc.org

More detailed studies on matrix-isolated pyrones reveal two primary competing photochemical processes originating from different excited states: researchgate.netacs.org

Valence Isomerization: Excitation to a ππ* excited state can lead to the formation of a bicyclic "Dewar" pyrone (a Dewar benzene-like valence isomer). This is a common pathway for 4-substituted pyrones. researchgate.netacs.org The growth of an infrared band around 1838 cm⁻¹ is indicative of the formation of this Dewar isomer. researchgate.net

Ring Opening: Excitation to an nπ* excited state can induce α-bond cleavage (cleavage of the O1-C2 bond), resulting in the formation of an open-ring aldehyde-ketene intermediate. researchgate.netacs.org This species is identified by a characteristic IR absorption band around 2147 cm⁻¹. researchgate.net

In some cases, the photochemical transformation is proposed to proceed via an excited-state intramolecular proton transfer (ESIPT) from the 4-hydroxyl group, leading to a zwitterionic photoisomer that can undergo further reactions, such as ring contraction and subsequent intramolecular cyclization to form complex spiro compounds. mdpi.com

Table 2: Photoproducts of 4-Hydroxy-6-methyl-2H-pyran-2-one Irradiation

Irradiation Condition Major Photoproduct(s) Spectroscopic Evidence Reference
UV irradiation in solution β-Methylglutaconic acid derivatives NMR Spectroscopy rsc.org
UV (λ > 320 nm) in Ar matrix Dewar pyrone isomer IR band at 1838 cm⁻¹ researchgate.net
UV (λ > 320 nm) in Ar matrix Aldehyde-ketene IR band at 2147 cm⁻¹ researchgate.net

Thermal Stability, Decomposition Pathways, and Ring Contractions

This compound is stable under normal conditions. fishersci.com However, at elevated temperatures, it undergoes thermal decomposition. The decomposition process can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. fishersci.com

Thermogravimetric analysis (TGA) of metal complexes derived from pyranones shows that the organic ligand decomposes at higher temperatures, typically in one or more steps following the initial loss of water molecules. researchgate.netresearchgate.net For example, a complex of 3-(3-furan-2-yl-acryloyl)-4-hydroxy-6-methyl-pyran-2-one showed decomposition of the ligand portion between 360-950 °C. researchgate.net While this data is for a derivative, it suggests the pyranone core is thermally robust.

Computational studies on the thermal decomposition of related dihydropyrans indicate that these reactions proceed via a concerted retro-Diels-Alder mechanism through a six-membered cyclic transition state. mdpi.com The presence and position of substituents, such as a methyl group, can influence the activation energy of this decomposition. Methyl groups at the 2, 4, and 6 positions were found to decrease the activation free energy, thereby promoting thermal decomposition. mdpi.com Although this study was on the dihydropyran analogue, similar electronic effects can be inferred for the unsaturated pyranone. Ring contraction is not a commonly reported thermal transformation for this compound itself; rearrangements and decompositions are more prevalent.

Advanced Spectroscopic and Analytical Methodologies for 6 Hydroxy 4 Methyl 2h Pyran 2 One

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 6-Hydroxy-4-methyl-2H-pyran-2-one, offering insights into its atomic connectivity, three-dimensional arrangement, and functional group characteristics.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (COSY, HSQC, HMBC, NOESY)

2D NMR spectroscopy provides a powerful toolkit for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, helping to establish the sequence of protons in the pyran ring and any side chains. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This technique is instrumental in piecing together the molecular skeleton. For example, HMBC correlations can link the methyl protons to the quaternary carbons in the pyran ring, confirming their positions. youtube.comnih.gov Key HMBC correlations would also be observed between the protons on the pyran ring and the carbonyl carbon. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for elucidating the stereochemistry and conformation of the molecule. mdpi.comsemanticscholar.org

2D NMR Technique Purpose Information Gained for this compound
COSY Identifies ¹H-¹H couplingConnectivity of protons on the pyran ring.
HSQC Correlates directly bonded ¹H and ¹³CAssignment of carbon signals based on attached protons.
HMBC Shows long-range ¹H-¹³C correlationsConfirms the placement of substituents like the methyl group and elucidates the overall carbon framework.
NOESY Detects through-space ¹H-¹H interactionsProvides information on the 3D structure and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition and fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. copernicus.orgscispace.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyran-2-one derivatives, common fragmentation pathways involve the loss of small neutral molecules like CO and CO2, as well as cleavages of the pyran ring. researchgate.net Analysis of these fragments helps to confirm the presence of the lactone ring and the positions of substituents. Tandem mass spectrometry (MS/MS) experiments can further probe the fragmentation of specific ions, providing even more detailed structural insights. copernicus.org

HRMS Data Point Significance for this compound
Accurate Mass Unambiguously determines the molecular formula (C₆H₆O₃).
Fragmentation Pattern Confirms the pyran-2-one core structure and the presence of hydroxyl and methyl groups through characteristic losses.
Isotope Ratios Further validates the elemental composition. copernicus.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the α,β-unsaturated lactone carbonyl group (C=O) typically appears in the range of 1720-1700 cm⁻¹. Bands corresponding to C=C stretching within the pyran ring are expected around 1650-1600 cm⁻¹. The C-O stretching vibrations of the lactone and the hydroxyl group will also be present at lower frequencies. scifiniti.comscifiniti.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=O stretching vibrations are often strong and well-defined in the Raman spectrum. The symmetric stretching of the pyran ring can also give rise to a characteristic Raman band. scifiniti.comscifiniti.com

Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch3400-3200 (broad)Weak
C=O Stretch (lactone)1720-1700Strong
C=C Stretch1650-1600Strong
C-O Stretch1300-1000Moderate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule. najah.edu

This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, confirming the planar or near-planar nature of the pyran-2-one ring. nih.goviucr.org Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which can influence the compound's physical properties. iucr.org

Chromatographic Method Development for Complex Matrix Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly when it is present in complex mixtures such as natural product extracts or reaction media.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

Stationary and Mobile Phases: A common approach for the analysis of moderately polar compounds like this compound is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities. acs.org

Detection Modes:

UV-Vis Detection: this compound contains a chromophore (the α,β-unsaturated lactone system) that absorbs ultraviolet (UV) light. A UV-Vis detector can be used to monitor the eluent at a specific wavelength (e.g., around 237 nm for a 5,6-dihydropyran-2-one moiety) to detect and quantify the compound. nih.gov

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for highly selective and sensitive detection. High-resolution mass spectrometry (HPLC-HRMS) is particularly powerful for identifying and confirming the presence of the compound in complex matrices by providing accurate mass data. nih.govthermofisher.com

Fluorescence Detection: If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector can offer enhanced sensitivity and selectivity. mdpi.com

Refractive Index (RI) Detection: While less sensitive than UV or MS, an RI detector can be used for preparative HPLC when isolating larger quantities of the compound, as it is a universal detector that responds to changes in the refractive index of the mobile phase. acs.org

HPLC Detection Mode Principle Applicability to this compound
UV-Vis Measures absorbance of UV-Vis lightSuitable due to the presence of the α,β-unsaturated lactone chromophore.
Mass Spectrometry (MS) Measures mass-to-charge ratioProvides high selectivity and structural information, especially with HRMS.
Fluorescence Measures emission of light after excitationApplicable if the compound is fluorescent or can be derivatized.
Refractive Index (RI) Measures changes in the refractive indexCan be used for preparative separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.

Derivatization and Analysis:

The hydroxyl group in the molecule can be readily derivatized, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process significantly enhances the compound's volatility. The Human Metabolome Database provides predicted GC-MS data for the TMS-derivatized form of a related compound, tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. hmdb.ca This information can serve as a valuable guide for identifying derivatized this compound, as the fragmentation patterns would share similarities.

Fragmentation Pattern:

Table 1: Predicted GC-MS Data for a Related Derivatized Pyranone

Derivative TypeIonization EnergyInstrument TypePredicted m/z values
TMS_1_170 eVSingle quadrupoleData not available

Note: This table is based on predicted data for a related compound and serves as an illustrative example. Experimental data for this compound would be required for definitive analysis.

GC-MS has been successfully employed in the analysis of various plant extracts to identify a wide range of phytochemicals, including pyranone derivatives. For instance, a study on Artocarpus altilis extracts utilized GC-MS to identify numerous compounds, demonstrating the technique's efficacy in complex mixture analysis. unirioja.es

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) offers a compelling alternative to both gas and liquid chromatography, particularly for the analysis of thermally labile and moderately polar compounds like this compound. wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties intermediate between a gas and a liquid. wikipedia.org This results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency.

Advantages for Pyrone Analysis:

The use of SFC can be particularly advantageous for pyrones, as it often allows for analysis without the need for derivatization. This simplifies sample preparation and avoids potential side reactions. A study on the quantitative determination of lactones in Piper methysticum (Kava-Kava) demonstrated the successful use of SFC for the rapid baseline separation of several pyrone-like compounds in under four minutes. nih.gov This highlights the speed and efficiency of SFC for this class of compounds.

Table 2: SFC Conditions for the Analysis of Kava Lactones

ColumnMobile PhaseColumn Temperature
Aquity UPC2 BEH 1.7 µmCO2 and methanol with diethylamine70 °C

Source: Adapted from a study on the quantitative determination of lactones in Piper methysticum. nih.gov

The selectivity of SFC can be tuned by modifying the mobile phase with small amounts of organic solvents (modifiers) and additives, as well as by adjusting the pressure and temperature. This flexibility makes SFC a powerful tool for resolving complex mixtures and separating structurally similar pyrone derivatives.

Electroanalytical Techniques and Redox Chemistry

Electroanalytical methods provide a sensitive and often low-cost approach for the analysis of electroactive compounds. The presence of the hydroxyl group and the conjugated system in this compound suggests that it should exhibit electrochemical activity, making it a suitable candidate for these techniques.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a compound. By applying a linearly varying potential to an electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the oxidation and reduction potentials of the analyte.

Development of Electrochemical Sensors for Pyrone Detection

The development of electrochemical sensors offers a promising avenue for the rapid and selective detection of pyrone compounds. These sensors typically involve modifying the surface of an electrode with a material that enhances the electrochemical response towards the target analyte.

While no sensors specifically designed for this compound were identified, the principles of sensor development for similar hydroxylated aromatic compounds are well-established. For instance, an electrochemical sensor for 1-hydroxypyrene (B14473) was developed using a composite of a metal-organic framework and graphene oxide. nih.gov This sensor demonstrated enhanced electrocatalytic activity and a low detection limit. nih.gov Similarly, sensors based on gold nanoparticles and reduced graphene oxide have been used for the detection of other hazardous chemical compounds. mdpi.com

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 6-Hydroxy-4-methyl-2H-pyran-2-one. These calculations provide detailed information on its geometry, stability, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. DFT studies on pyran-2-one derivatives have been performed using various functionals, such as B3LYP, M06-2X, and PBE0, combined with basis sets like 6-311G** or 6-311++G(2d,p), to achieve a balance between accuracy and computational cost. ijcce.ac.irnajah.eduscifiniti.com

For derivatives of this compound, DFT calculations have been used to predict structural parameters, which show good agreement with experimental data from X-ray diffraction (XRD). najah.edu For instance, calculations on a zwitterionic Schiff base derivative of pyran-2-one using the B3LYP-D3/6–311++G(2d,p) level of theory accurately reproduced bond lengths and angles. najah.edu

DFT calculations are also crucial for studying tautomerism. For related pyrones, the 4-hydroxy enol tautomer is generally found to be the most stable form, a finding that is well-reproduced by DFT calculations. scifiniti.com Furthermore, DFT has been employed to calculate the activation barriers for reactions such as ring-opening and decarboxylation, providing mechanistic insights. For example, the ring-opening of a related pyrone, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, was shown to have a low DFT-predicted activation barrier of 34 kJ/mol for the initial keto-enol tautomerization (KET). iastate.edu

Table 1: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Geometrical Parameters for a Pyran-2-one Derivative. najah.edu Data adapted from a study on (E)− 3-(1-((2,6-diisopropylphenyl)imino)ethyl)− 4-hydroxy-6- methyl-2H-pyran-2-one.

ParameterBondXRD (Å)DFT (Å)
Bond LengthO1–C21.36051.3574
Bond LengthO1–C61.39541.4092
Bond LengthO2–C61.20431.2141
ParameterAngleXRD (°)DFT (°)
Bond AngleC2–O1–C6122.6122.93

Ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited states of molecules and predict their spectroscopic properties. These calculations are essential for interpreting experimental UV-visible absorption spectra. ijcce.ac.irnih.gov

For this compound and its derivatives, TD-DFT calculations can identify the nature of electronic transitions. nih.gov Studies on similar chromophores reveal that the lowest energy transition is typically a HOMO→LUMO transition of n→π* character. nih.gov The theoretical absorption maxima (λ_max) calculated using TD-DFT often show good correlation with experimental spectra recorded in various solvents. ijcce.ac.irsemanticscholar.org For example, TD-DFT calculations on a dehydroacetic acid derivative accurately assigned the distinct bands in its absorption spectrum to specific electronic transitions (S0→S1, S0→S2, etc.), with the oscillator strength indicating whether a transition is quantum-mechanically allowed or forbidden. ijcce.ac.ir

Beyond UV-Vis spectra, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts (¹H and ¹³C), which generally exhibit a high correlation with experimental data. rsc.org Vibrational frequencies from IR and Raman spectra are also calculated and compared with experimental results to aid in the assignment of spectral bands. scifiniti.com

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity. bohrium.com For pyran-2-one derivatives, the HOMO and LUMO are typically located on the pyran ring. scifiniti.com FMO analysis helps to understand charge transfer within the molecule and identify potential reaction sites. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors have been calculated for numerous pyran-2-one derivatives to compare their reactivity profiles. scifiniti.comresearchgate.net For example, analysis of different tautomers of a pyrone derivative showed that one form had a higher ionization energy and electrophilicity index, indicating different reactivity patterns. scifiniti.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to nucleophilic and electrophilic attack. researchgate.netbohrium.com

Table 2: Calculated Quantum Chemical Descriptors for a Pyran-2-one Derivative (Tautomer B). scifiniti.com Data adapted from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.

DescriptorValue (eV)
E_HOMO-7.62
E_LUMO-2.75
Energy Gap (ΔE)4.87
Ionization Energy (I)7.62
Electron Affinity (A)2.75
Chemical Potential (μ)-5.18
Electrophilicity Index (ω)5.52

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, including conformational changes and interactions with surrounding molecules.

This compound, like other heterocyclic systems, can exist in various conformations. A thorough conformational analysis is necessary to identify the most stable structures and understand their relative populations. nih.gov Computational studies have performed conformational analyses on dehydroacetic acid and related compounds both in the gas phase (in vacuum) and in solution, using implicit solvent models. nih.gov These studies reveal that the enolic tautomer is the most stable form, with contributions from diketo forms being negligible. nih.gov For related heterocyclic systems, theoretical calculations have been used to explore the conformational behavior in solvents of varying polarities, showing how the population of conformers changes based on their dipole moments. researchgate.net

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. These simulations explicitly model the solvent, providing a detailed view of the solvation shell and intermolecular forces, such as hydrogen bonding. tandfonline.com The stability and conformation of pyran-2-one derivatives can be significantly influenced by the solvent. najah.edu

Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and can rationalize experimentally observed shifts in conformational preferences between the gas phase and solution. researchgate.net DFT calculations performed in different solvents (e.g., chloroform, water, THF) can predict changes in the free energies and relative populations of tautomers, indicating how nonpolar or polar environments can favor different forms. najah.eduscifiniti.comiastate.edu Hirshfeld surface analysis is another computational technique used to study and quantify intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal structures of these compounds. researchgate.netiucr.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions involving this compound, also known as Triacetic acid lactone (TAL). Through theoretical calculations, researchers can map out potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and feasibility of a transformation.

Computational Elucidation of Organic Reaction Pathways

Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving this compound. These studies provide a molecular-level understanding that complements experimental observations.

One significant area of investigation has been the conversion of this bio-derived pyrone into valuable chemicals. iastate.edu Computational studies have detailed the pathways for its ring-opening and decarboxylation in different solvents like liquid water and tetrahydrofuran. iastate.edu For instance, the conversion of related 2-pyrones, such as 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, is suggested to proceed through keto-enol tautomerism (KET) to form an enolic isomer, which then undergoes decarboxylation. iastate.edu DFT calculations predicted low activation barriers for these tautomerization steps, indicating they occur rapidly. iastate.edu

Furthermore, computational frameworks have been developed to automatically generate and explore complex reaction networks starting from TAL. acs.org These networks can reproduce experimentally verified catalytic pathways, such as hydrogenation and keto-enol tautomerization, and also predict novel pathways and products, including the formation of bicyclic lactones through Diels-Alder reactions. acs.org

The mechanism of multicomponent reactions involving this compound has also been proposed and rationalized using computational insights. For example, in a three-component reaction with phenylglyoxal (B86788) hydrate (B1144303) and 1,3-dimethylbarbituric acid, the proposed pathway involves an initial Knoevenagel condensation followed by a Michael addition of the pyrone. mdpi.com Similarly, computational studies on derivatives have helped to understand rearrangement reactions where the pyrone ring opens and reacts with various nucleophiles to form a diverse range of other heterocyclic systems. imist.maresearchgate.net These theoretical explorations of reaction coordinates help to predict the most likely sequence of bond-breaking and bond-forming events.

Kinetic and Thermodynamic Parameters from Theoretical Models

A key strength of computational investigation is the ability to quantify the energetic landscape of a reaction, providing crucial kinetic and thermodynamic parameters. These parameters, including activation energies, enthalpies, and Gibbs free energies, determine the rate and spontaneity of a reaction.

DFT calculations have been employed to determine the activation barriers for specific reaction steps. For the ring-opening of a related pyrone, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, the keto-enol tautomerization steps were found to have low DFT-predicted activation barriers of 34 kJ/mol and 22 kJ/mol, respectively, which were significantly lower than the subsequent decarboxylation barrier of 49 kJ/mol. iastate.edu This indicates that tautomerization is a rapid pre-equilibrium step before the rate-determining decarboxylation. iastate.edu

The influence of substituents on reaction energetics has also been a subject of theoretical study. Computational analysis of the thermal decomposition of various dihydropyran molecules, which share the core pyran ring, reveals how methyl substituents can affect the activation free energy. mdpi.com Studies on these related structures show that methyl groups can lower the activation free energy, thereby favoring the decomposition reaction. mdpi.com For example, the activation free energy (ΔG≠) for the thermal decomposition of 3,6-dihydro-2H-pyran was calculated to be 196 kJ·mol−1, while for 4-methyl-3,6-dihydro-2H-pyran it was lower at 190 kJ·mol−1. mdpi.com

These theoretical calculations allow for the construction of detailed energy profiles for proposed reaction mechanisms, as shown in the table below, which summarizes findings for a related pyrone derivative. iastate.edu

Reaction StepReactantProductDFT-Predicted Activation Barrier (kJ/mol)
Keto-Enol Tautomerism (Step 1)5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (Keto form)Intermediate 3a34
Keto-Enol Tautomerism (Step 2)Intermediate 3a3,6-dihydro-4-hydroxy-6-methylpyran-2-one (Enol form)22
Decarboxylation3,6-dihydro-4-hydroxy-6-methylpyran-2-one (Enol form)3-penten-2-one49

In Silico Design and Prediction of Novel Pyrone Architectures

The scaffold of this compound serves as a valuable starting point for the in silico design of new molecules with tailored properties, particularly for biological applications. Computational techniques enable the rational design and virtual screening of libraries of novel pyrone architectures, accelerating the discovery of lead compounds.

Structure-based design is a prominent strategy where the pyrone core is modified with various functional groups to enhance binding to a specific biological target. For example, novel pyrone derivatives have been designed as quorum sensing (QS) inhibitors for Pseudomonas aeruginosa. korea.ac.kr Based on the structure of the natural QS ligand, analogs of 4-hydroxy-6-methyl-2H-pyran-2-one with different alkyl chains were designed and synthesized. korea.ac.kr In silico docking studies of the most potent analog showed a binding mode in the active site of the LasR receptor that was highly similar to the native ligand. korea.ac.kr

In another example, a computational protocol involving a structure-based combinatorial library design was used to develop novel HIV integrase inhibitors based on a 3-hydroxy-pyran-4-one scaffold. frontiersin.org This in silico approach combined combinatorial library generation with Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations to identify the most promising chemical modifications. frontiersin.org This process allowed for the prediction of physicochemical properties and the selection of a small number of drug-like compounds for synthesis and experimental validation. frontiersin.org

Computational methods like Density Functional Theory (DFT) and molecular dynamics are also used to predict the properties and reactivity of new pyrone derivatives. For instance, DFT has been used to assess quantum parameters and the interfacial arrangement of a complex derivative of this compound designed as a corrosion inhibitor. researchgate.net These theoretical findings often show strong agreement with experimental results, confirming the effectiveness of the designed molecules. researchgate.net The integration of synthesis with computational analysis highlights the role of pyran-based structures as versatile building blocks for creating novel functional materials and therapeutic agents. bohrium.com

Environmental Fate and Degradation Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, involving the breakdown of compounds by light, is a significant environmental attenuation process for many organic molecules. For 6-Hydroxy-4-methyl-2H-pyran-2-one, both direct and indirect photolysis are anticipated to contribute to its transformation in sunlit aquatic and atmospheric systems.

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical alteration. Studies on the parent compound, α-pyrone, have shown that it undergoes photochemical ring-opening upon exposure to UV irradiation. researchgate.netnih.govacs.org This process involves an electrocyclic opening of the pyrone ring to form a highly unstable aldehyde-ketene intermediate. researchgate.net It is plausible that this compound follows a similar pathway, where the absorption of solar radiation leads to the cleavage of the lactone ring.

Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light by other substances in the environment. In natural waters, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack and degrade organic compounds like this compound. While specific studies on this compound are not available, the degradation of other organic molecules in the presence of natural photosensitizers is a well-documented phenomenon. nih.gov

The identification of photoproducts is key to understanding the complete degradation pathway. Based on the photolysis of α-pyrone, the primary photoproduct of this compound is expected to be a ketene (B1206846) intermediate resulting from ring-opening. researchgate.netacs.org This intermediate is likely to be highly reactive and would undergo further transformations, potentially leading to the formation of smaller, more oxidized compounds. In aqueous environments, hydrolysis of the ketene could lead to the formation of carboxylic acids.

The kinetics of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers. While specific kinetic data for this compound is not available, studies on other organic compounds have shown half-lives ranging from hours to days under simulated solar irradiation. nih.govnih.gov A hypothetical representation of the photodegradation kinetics is presented in Table 1.

Table 1: Hypothetical Photodegradation Kinetics of this compound in Aquatic Environments

ParameterValueConditions
Direct Photolysis Half-life (t½) 12 - 48 hoursSimulated solar irradiation, pH 7
Indirect Photolysis Half-life (t½) 4 - 24 hoursSimulated solar irradiation, presence of dissolved organic matter
Major Photoproducts Ring-opened ketene intermediates, subsequent carboxylic acids-
Quantum Yield 0.01 - 0.05Estimated based on similar organic compounds

Microbial Degradation and Biotransformation Studies

Microbial activity is a primary driver for the breakdown of organic compounds in soil and water. The pyrone ring, being a feature of many natural products, is susceptible to microbial degradation through various enzymatic pathways.

A variety of microorganisms, including bacteria and fungi, have been shown to metabolize pyrone-containing compounds. iosrjournals.orgnih.govbohrium.com For instance, bacteria from the genus Pseudomonas and fungi from the genera Aspergillus and Penicillium are known to be involved in the biotransformation of flavonoids, which contain a pyrone-like ring system. nih.gov It is highly probable that similar microorganisms, capable of producing enzymes that can act on the pyrone ring, are involved in the degradation of this compound. The isolation of such microorganisms would typically involve enrichment culture techniques using the target compound as a sole carbon source.

The enzymatic degradation of pyrones often involves the hydrolytic cleavage of the lactone ring. A key enzyme in this process is a hydrolase, which catalyzes the addition of water across the ester bond, leading to a ring-opened product. Research on the degradation of 2-pyrone-4,6-dicarboxylic acid (PDC) by the enzyme LigI from Sphingomonas paucimobilis has elucidated a mechanism involving nucleophilic attack and subsequent C-O bond cleavage of the lactone. nih.govnih.gov A similar enzymatic hydrolysis is a likely initial step in the biodegradation of this compound.

Following ring-opening, the resulting linear molecule would be further metabolized through common central metabolic pathways, such as the beta-oxidation pathway, ultimately leading to mineralization (conversion to CO2 and water). Metabolite profiling during biodegradation studies would be essential to identify the intermediate products of this enzymatic cascade. A hypothetical biodegradation pathway and its associated metabolites are outlined in Table 2.

Table 2: Hypothetical Microbial Degradation Pathway of this compound

StepEnzyme ClassIntermediate/Metabolite
1. Ring Cleavage Hydrolase3-Hydroxy-5-oxohexanoic acid
2. Oxidation Dehydrogenase3,5-Dioxohexanoic acid
3. Thiolytic Cleavage ThiolaseAcetyl-CoA and Acetoacetyl-CoA
4. Further Metabolism VariousEnters Krebs Cycle

Chemical Degradation in Various Environmental Matrices

In addition to photochemical and microbial processes, abiotic chemical reactions can also contribute to the degradation of this compound in the environment. The stability of the 2-pyrone ring is pH-dependent. Under strongly acidic or alkaline conditions, the lactone ring can undergo hydrolysis. However, at neutral pH, typical of most environmental matrices, the hydrolytic stability of the 2-pyrone ring is generally higher. The rate of hydrolysis would also be influenced by temperature. In soil, interactions with mineral surfaces and metal ions could potentially catalyze degradation reactions, although specific studies on this compound are lacking.

Hydrolysis and Oxidation Reactions in Soil and Water

Hydrolysis and oxidation are key chemical reactions that contribute to the degradation of organic compounds in the environment.

Oxidation: In the environment, oxidation reactions are often mediated by photochemically produced reactive oxygen species, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. The double bond and the electron-rich aromatic-like ring of the pyran-2-one structure are potential sites for oxidation. Oxidation can lead to the formation of more polar and often less toxic degradation products, and can be a significant pathway for the removal of the compound from the environment.

Due to the lack of specific experimental studies, quantitative structure-activity relationship (QSAR) models, such as the US EPA's EPI Suite™, can be used to estimate the environmental fate of chemicals chemsafetypro.comepa.govnih.gov. These models predict properties based on the chemical's structure.

Table 1: Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value Method
Hydrolysis Half-Life (pH 7) Not readily available Estimation
Atmospheric Oxidation Half-Life 1.83 days EPI Suite™ AOPWIN™

Data is estimated using predictive models and should be interpreted with caution in the absence of experimental validation.

Environmental Persistence and Mobility Assessments

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down or removed. Mobility describes the potential for a chemical to move through environmental compartments, such as soil and water.

Persistence: The persistence of this compound in the environment is determined by the rates of its degradation processes, including biodegradation, hydrolysis, and photolysis. Biodegradation, the breakdown of organic matter by microorganisms, is often a primary degradation pathway for many organic chemicals in soil and water. The structure of this compound suggests it is likely to be biodegradable by various microorganisms.

Mobility: The mobility of a chemical in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility, meaning the chemical is less likely to adsorb to soil particles and more likely to leach into groundwater. Conversely, a high Koc value indicates low mobility. The water solubility of a compound also influences its mobility; higher water solubility generally leads to greater mobility in the environment.

The following table presents predicted values for the persistence and mobility of this compound based on QSAR modeling.

Table 2: Predicted Persistence and Mobility of this compound

Parameter Predicted Value Interpretation Method
Biodegradation Half-Life in Water Weeks to months Moderately persistent EPI Suite™ BIOWIN™
Soil Adsorption Coefficient (Koc) 10 L/kg High mobility EPI Suite™ KOCWIN™
Water Solubility 1.99 x 104 mg/L High EPI Suite™ WSKOWWIN™
Log Octanol-Water Partition Coefficient (Log Kow) 0.29 Low potential for bioaccumulation EPI Suite™ KOWWIN™

Data is estimated using predictive models and should be interpreted with caution in the absence of experimental validation.

The high predicted water solubility and low Koc value suggest that this compound is likely to be highly mobile in soil and has the potential to leach into groundwater. Its low Log Kow value indicates a low potential for bioaccumulation in organisms.

Emerging Academic Research Directions and Future Prospects for 6 Hydroxy 4 Methyl 2h Pyran 2 One

Advanced Material Science Applications of Pyrone Scaffolds

The unique structural and chemical properties of the pyrone ring system are being increasingly exploited in the field of material science. Researchers are investigating pyrone derivatives as fundamental components for creating novel polymers, functional coatings, and advanced composite materials.

The pyrone scaffold is a promising candidate for the development of new monomers for polymerization reactions. The ability to derive these monomers from biological feedstocks adds a layer of sustainability to the resulting polymers. nih.gov One significant area of research is the use of pyrone-derived monomers in Ring-Opening Metathesis Polymerization (ROMP). nih.gov This process can convert pyrone monomers, which can be derived from bio-feedstock chemicals like malic acid, into polymers with unique backbones. nih.gov These polymers have potential applications as organic conductive materials and specialized biomedical materials. nih.gov

Another important pyrone-derived monomer is 2-pyrone-4,6-dicarboxylic acid (PDC), which can be produced from lignin (B12514952), a major component of biomass, and even from the chemical recycling of PET waste. researchgate.netrsc.org PDC serves as a bifunctional monomer for the synthesis of biomass-based thermoplastic polyesters and polyurethanes. researchgate.net These polymers exhibit high decomposition temperatures and mechanical properties comparable to conventional plastics like poly(ethylene terephthalate) (PET). researchgate.net

Table 1: Pyrone-Derived Monomers and Polymer Applications

Pyrone-Derived Monomer Polymerization Method Resulting Polymer Type Potential Applications
Dewar Pyrone (from α-pyrone) Ring-Opening Metathesis Polymerization (ROMP) Poly(acetylene) derivatives, β-amino acid polymers Organic conductive materials, Biomedical materials nih.gov
2-Pyrone-4,6-dicarboxylic acid (PDC) Polycondensation Thermoplastic Polyesters, Polyurethanes Biomass-based plastics, Adhesives researchgate.netrsc.org

The polymers derived from pyrone monomers are showing significant promise for use in functional coatings. For instance, polyurethanes synthesized using 2-pyrone-4,6-dicarboxylic acid (PDC) have demonstrated exceptionally strong adhesive properties on various materials, including wood. researchgate.net This opens up possibilities for their use as high-performance, bio-based adhesives and coatings in construction and packaging.

Furthermore, pyrone structures are being investigated for their role in composite materials. The incorporation of pyrone-based structures has been noted in the context of enhancing material properties. For example, analysis of carbon nanotube-filled composites has confirmed the presence of pyrones, suggesting their potential role in the interfacial chemistry of advanced composites. techconnect.org The development of hybrid composite materials from natural fibers also points towards the utility of pyrone-based building blocks. primatours.co.jp

Applications in Agrochemical Research as Building Blocks (Not active compounds)

The 6-hydroxy-4-methyl-2H-pyran-2-one scaffold is a valuable building block for the synthesis of new agrochemicals. Rather than being the active compound itself, it serves as a starting point or key intermediate for creating a diverse range of molecules with potential herbicidal, insecticidal, and broader crop protection functionalities.

Research has demonstrated that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one can be modified to produce potent herbicides. For example, certain α-pyrone derivatives have been shown to significantly inhibit the seed germination of weeds, with efficacy comparable to the commercial herbicide glyphosate. nih.gov Similarly, derivatives of 6-Methyl-2H-pyran-2,4(3H)-dione, which can be synthesized from the pyrone scaffold, have been identified as promising herbicidal candidates. researchgate.net

In the realm of insecticides, derivatives of the related compound 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one have shown effectiveness against agricultural pests. smolecule.com The natural product pogostone, which is a 6-methyl-4-hydroxy-2-pyrone, is also known for its repellent and insecticidal properties, highlighting the potential of this chemical class as precursors for pest management agents. urfu.ru

Table 2: Pyrone-Based Precursors in Agrochemical Research

Pyrone Precursor Scaffold Target Agrochemical Example of Activity
α-Pyrone Derivatives Herbicides Inhibition of weed seed germination (Echinochloa crusgalli) nih.gov
3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Herbicides Pre-emergent herbicidal activity against various weeds researchgate.net
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives Insecticides, Fungicides Efficacy against agricultural pests and fungi smolecule.com
Pogostone (6-methyl-4-hydroxy-2-pyrone) Insecticides, Repellents Repellent and insecticidal action urfu.ru

The true strength of the pyrone structure in agrochemical research lies in its use as a versatile chemical scaffold. researchgate.net Pyran-2-ones are powerful building blocks for constructing a wide range of more complex heterocyclic compounds that are essential in the development of new crop protection agents. researchgate.netresearchgate.net These scaffolds can be chemically modified to create libraries of compounds that can be screened for various biological activities, including antifungal and antibacterial properties. nih.gov

For example, dibenzo-α-pyrone derivatives have shown moderate protective effects against the fungal plant pathogen Botrytis cinerea and antibacterial inhibition against phytopathogenic bacteria like Xanthomonas oryzae. nih.govacs.org The ability to use the pyrone ring as a starting point for synthesizing these more complex structures is a key strategy in the search for new, effective, and potentially more environmentally benign crop protection solutions. mdpi.com

Sustainable Synthesis and Process Intensification in Industrial Chemistry

A significant focus of modern chemical research is the development of green and sustainable manufacturing processes. For this compound and its derivatives, this involves creating synthetic routes that are more efficient, use renewable resources, and minimize waste. urfu.ru

One promising approach is the use of process intensification techniques like microwave-assisted synthesis and ultrasound irradiation. nih.gov These methods can dramatically reduce reaction times (from hours to minutes), increase product yields, and often allow for reactions to occur under milder, more environmentally friendly conditions. nih.govresearchgate.net For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound provides advantages such as shorter reaction times, higher yields, and a simple work-up procedure. nih.gov

Furthermore, there is a strong drive towards using renewable feedstocks. Research has shown that pyrone monomers like PDC can be produced via chemo-microbial hybrid processes from post-consumer PET waste, turning a plastic pollutant into a valuable chemical building block. rsc.org The development of one-pot, multi-component reactions also represents a move towards more sustainable synthesis, as these reactions increase efficiency and atom economy by combining several steps into a single operation. researchgate.netmdpi.com

Table 3: Comparison of Synthesis Methods for Pyrone Derivatives

Synthesis Approach Key Features Advantages
Conventional Methods Often require harsh conditions, long reaction times, and stoichiometric reagents. Well-established and understood procedures.
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly. Reduced reaction times, improved yields, fewer side products. urfu.ru
Ultrasound Irradiation Uses high-frequency sound waves to induce cavitation and enhance reaction rates. Shorter reaction times, higher yields, simple work-up. nih.govresearchgate.net
Multi-Component Reactions Combines three or more reactants in a single step to form a complex product. High atom economy, reduced waste, increased efficiency. researchgate.netmdpi.com
Bio-based Synthesis Utilizes renewable feedstocks like lignin or microbial processes. Sustainable, reduces reliance on fossil fuels. researchgate.netrsc.org

Development of More Efficient and Eco-Friendly Production Routes

The pursuit of sustainable chemical manufacturing has spurred research into more efficient and environmentally benign methods for producing this compound, also known as triacetic acid lactone (TAL). iastate.edu Traditional synthesis routes are being challenged by innovative approaches that prioritize higher yields, reduced reaction times, and the use of greener solvents and catalysts.

One promising avenue involves the use of ultrasound irradiation. A study has demonstrated a facile and efficient protocol for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives through an ultrasound-mediated condensation of amine with dehydroacetic acid. nih.govresearchgate.net This method offers significant advantages, including simpler work-up procedures, shorter reaction times, and improved yields compared to conventional methodologies. nih.govresearchgate.net

Another eco-friendly approach focuses on multicomponent reactions, which enhance atom economy and reduce waste. mdpi.com Researchers have developed a one-pot synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione by reacting phenylglyoxal (B86788) hydrate (B1144303), 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com This method is lauded for its use of readily available starting materials and a straightforward work-up process. mdpi.com Similarly, a three-component reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aryl aldehydes, and acetonitrile (B52724) in the presence of chlorosulfonic acid has been shown to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in nearly quantitative yields. researchgate.net

The choice of catalyst and solvent system is also a critical factor in developing greener synthetic routes. The use of ammonium (B1175870) acetate (B1210297) as a green catalyst in acetic acid has been effective in the synthesis of various substituted polycyclic pyrano[2,3-b]pyrans from 4H-chromene-3-carbaldehydes and 1,3-dicarbonyl compounds. rsc.org

Interactive Data Table: Comparison of Synthesis Methods for this compound Derivatives

MethodKey FeaturesAdvantages
Ultrasound-mediated condensationUse of ultrasound irradiationSimple work-up, shorter reaction times, higher yields nih.govresearchgate.net
Multicomponent reaction (Knoevenagel–Michael)One-pot synthesis of complex moleculesAtom economy, feasible work-up process mdpi.com
Three-component reaction (Dakin-West type)Reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and acetonitrileNearly quantitative yields researchgate.net
Ammonium acetate catalysisUse of a green catalystEco-friendly rsc.org

Catalytic Upgrading of Biomass-Derived Precursors

The production of this compound from renewable biomass resources is a key focus of current research, aligning with the principles of a sustainable bio-based economy. iastate.eduscispace.com This compound and its derivatives are considered promising biorenewable platform chemicals. iastate.edu

A significant pathway involves the conversion of glucose. Engineered strains of Saccharomyces cerevisiae have shown promise in producing 4-hydroxy-6-methyl-2-pyrone (B586867) from glucose. iastate.edu This integrated approach combines the high selectivity of biocatalytic pathways with the efficiency of chemical catalysis for upgrading to valuable chemicals. iastate.edu

The catalytic transformation of other biomass-derived platform molecules is also being actively explored. For instance, 2,5-bis-hydroxymethylfuran (BHMF) can be converted to α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one. researchgate.net One study reported a 45% yield of this product at 70°C in 30 minutes using Amberlyst 15 as a catalyst. researchgate.net This reaction is notable for occurring in water under mild conditions with a recyclable heterogeneous acid catalyst, avoiding the need for oxidizing agents. researchgate.net

Catalytic fast pyrolysis of biomass is another area of investigation. While a wide range of compounds are produced, specific catalysts can be used to enhance the yield of desired chemicals. mdpi.comresearchgate.net For example, the use of nano metal oxides like CaO has been shown to significantly alter the product distribution, reducing acids and increasing the formation of other compounds. mdpi.comresearchgate.net

Interactive Data Table: Catalytic Conversion of Biomass Precursors

Biomass PrecursorCatalystProductKey Findings
GlucoseEngineered Saccharomyces cerevisiae4-hydroxy-6-methyl-2-pyroneDemonstrates integrated biorefinery potential iastate.edu
2,5-bis-hydroxymethylfuran (BHMF)Amberlyst 15α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one45% yield at 70°C in 30 minutes in water researchgate.net
Poplar Wood (Fast Pyrolysis)Nano metal oxides (e.g., CaO)Varied (bio-oil)Catalysts can selectively alter the chemical composition of the bio-oil mdpi.comresearchgate.net

Interdisciplinary Research Incorporating this compound

Integration with Artificial Intelligence and Machine Learning for Structure-Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the study of this compound and its derivatives is poised to benefit from these advancements. nih.govarxiv.org AI and ML models can learn the complex relationships between a molecule's structure and its properties, enabling the prediction of characteristics for novel compounds. nih.govijisae.org

These computational tools are particularly valuable in drug discovery and materials science for predicting molecular properties, which can significantly expedite the development process. arxiv.org For instance, machine learning models are being developed to predict the activity of compounds, such as the inhibition of HIV-1 integrase by 3-hydroxy-pyran-4-one derivatives. nih.gov By using techniques like Graph Neural Networks (GNNs), Recurrent Neural Networks (RNNs), and Transformers, researchers can extract meaningful features from molecular structures to predict bioactivity. arxiv.org

The application of AI extends to predicting various physicochemical properties. arxiv.org Platforms like ChemXploreML are being developed to provide a comprehensive pipeline for molecular property prediction, including data analysis, preprocessing, and machine learning modeling. arxiv.org This allows for the rapid screening of compounds and the discovery of materials with desired characteristics. arxiv.org

Development of Novel Analytical Technologies for Detection and Quantitation

Accurate and sensitive detection and quantification methods are crucial for both research and potential industrial applications of this compound. A variety of analytical techniques are employed to characterize this compound and its derivatives.

Spectroscopic methods are fundamental for structural elucidation. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure of newly synthesized pyranone derivatives. mdpi.comresearchgate.net Single-crystal X-ray diffraction provides definitive structural analysis. researchgate.netnajah.edu

For quantitative analysis, chromatographic methods are often employed. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is utilized to analyze the complex mixture of products from biomass pyrolysis. mdpi.comresearchgate.net In biological studies, assays like the MTT assay are used to determine the concentration-dependent effects of compounds on cell viability. nih.gov For instance, the inhibitory effect of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one on ovarian cancer cells was quantified using this method. nih.gov

The development of novel analytical techniques also includes the use of computational methods. Density Functional Theory (DFT) calculations are used to understand the stability and electronic properties of these molecules, which can complement experimental data. researchgate.netnajah.edu

Conclusion and Outlook on Future Research for 6 Hydroxy 4 Methyl 2h Pyran 2 One

Synthesis of Academic Contributions and Knowledge Gaps

Current academic research has firmly established the synthetic versatility of 6-hydroxy-4-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). It serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. researchgate.net Multicomponent reactions involving this pyrone derivative have been particularly effective in generating complex molecular architectures with high efficiency and atom economy. mdpi.com For instance, one-pot, four-component condensation reactions have been successfully employed to synthesize novel pyrazolo-thiazolyl derivatives. tandfonline.com Similarly, three-component reactions have yielded 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones. researchgate.net The reactivity of this compound extends to its use in the synthesis of chalcone (B49325) analogs, which are themselves important intermediates for biologically active molecules. benthamdirect.com

Despite these advancements, there remain significant knowledge gaps. While the chemical synthesis of this compound and its derivatives is well-documented, a comprehensive understanding of its biosynthesis is still developing. The compound is known to be a polyketide, but detailed enzymatic and regulatory mechanisms governing its production in various organisms, such as the fungus Rigidoporus sanguinolentus, require further elucidation. nih.gov Furthermore, while numerous derivatives have been synthesized, a systematic exploration of the structure-activity relationships (SAR) across different biological activities is lacking. This gap hinders the rational design of new derivatives with enhanced or specific functionalities.

Unresolved Challenges and Open Questions in Pyrone Chemistry

A significant challenge in the chemistry of this compound is the control and understanding of its tautomerism. nih.gov The molecule can exist in equilibrium between the 4-hydroxy-α-pyrone and the 2-hydroxy-γ-pyrone forms, and this equilibrium can be influenced by the solvent and substituents. nih.govscispace.com The predominance of one tautomer over the other has significant implications for the compound's reactivity and biological activity. While studies have begun to investigate this phenomenon using techniques like NMR spectroscopy and computational methods, a complete predictive model for tautomeric preference under various conditions is yet to be developed. nih.govacademie-sciences.fr

Another open question pertains to the full scope of its biological activities. While antimicrobial and anticancer properties have been reported for some derivatives, a comprehensive screening against a wider range of biological targets is needed. nih.govnih.gov For example, derivatives of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one have shown promise in inducing apoptosis in human ovarian cancer cells, but the underlying molecular mechanisms are not fully understood. nih.gov Furthermore, the potential of this compound and its derivatives in areas such as agriculture and materials science remains largely unexplored.

Identification of Promising Future Research Avenues for this compound

Future research on this compound should focus on several promising avenues:

Metabolic Engineering for Enhanced Biosynthesis: Leveraging synthetic biology and metabolic engineering techniques to enhance the production of TAL in microbial hosts like Saccharomyces cerevisiae could provide a sustainable and cost-effective source of this valuable platform chemical. thegoodscentscompany.com This would involve optimizing the polyketide synthesis pathway and overcoming metabolic bottlenecks.

Rational Design and Synthesis of Novel Derivatives: Guided by computational modeling and a deeper understanding of SAR, future synthetic efforts should focus on creating novel derivatives with tailored properties. This could include the development of more potent and selective antimicrobial or anticancer agents. The use of innovative synthetic methodologies, such as ultrasound-mediated condensation, can lead to more efficient and environmentally friendly processes. nih.gov

In-depth Mechanistic Studies of Biological Activity: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial. This will involve detailed studies on their interactions with specific enzymes, receptors, and signaling pathways. For instance, investigating its potential as a quorum-sensing inhibitor in bacteria could open up new avenues for combating antibiotic resistance.

Exploration of New Applications: The unique chemical properties of this compound make it a candidate for applications beyond the biomedical field. Its potential as a biopesticide, a natural food preservative, or a monomer for the synthesis of novel biodegradable polymers warrants investigation. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-4-methyl-2H-pyran-2-one, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization of β-keto esters or through condensation reactions involving acetylated intermediates. For example, highlights the use of SOCl₂ for activating carboxylic acid groups, followed by Zn/HCl reduction for deprotection. Yields can be enhanced by optimizing catalysts (e.g., acid/base conditions) and reaction time. Microwave-assisted synthesis (mentioned in ) may reduce reaction times and improve purity .
  • Analytical Validation : Monitor reactions using TLC and confirm structures via 1H^1H-NMR (e.g., methyl group resonance at δ 2.1–2.3 ppm) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze degradation products via HPLC with UV detection ( ). The compound’s poor water solubility ( ) necessitates storage in anhydrous environments. Use DSC to monitor melting point shifts (expected ~150–160°C) .
  • Purity Metrics : Quantify impurities using LC-MS; compare retention times with reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Data Reconciliation : Discrepancies in antimicrobial or anticancer activity (e.g., vs. 16) may arise from assay variability (e.g., bacterial strains, cell lines). Standardize protocols using CLSI guidelines for MIC assays. Perform dose-response curves and validate with positive controls (e.g., ampicillin for bacteria) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., acetyl vs. benzyl groups in ) using molecular docking to identify key interactions with targets like DNA gyrase .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • In Silico Approaches : Use QSAR models to predict logP (clogP ~1.5, ) and solubility. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to enzymes like COX-2. ’s HRMS data (m/z 327.1596) validates synthesized analogs .
  • Synthetic Prioritization : Focus on derivatives with electron-withdrawing groups (e.g., chloro or nitro) to enhance electrophilicity and target engagement .

Q. What advanced spectroscopic techniques are critical for characterizing tautomeric forms of this compound?

  • Tautomer Analysis : Use 13C^{13}C-NMR to differentiate keto-enol tautomers (C=O at ~170 ppm vs. C-OH at ~90 ppm). IR spectroscopy can detect enol O-H stretches (~3200 cm1^{-1}). X-ray crystallography (e.g., ) provides definitive tautomeric assignment .
  • Solvent Effects : Compare DMSO-d6 (stabilizes enol form) vs. CDCl3 (favors keto form) to study tautomeric equilibrium .

Q. How do substituent modifications influence the compound’s reactivity in multicomponent reactions?

  • Reactivity Profiling : The 4-methyl group () sterically hinders electrophilic substitution at C-5. Introduce electron-donating groups (e.g., methoxy, ) to activate the ring for nucleophilic attack. Monitor intermediates via 1H^1H-NMR kinetics .
  • Case Study : ’s DABCO-catalyzed aldol condensation demonstrates how aldehyde choice (aromatic vs. aliphatic) affects product diversity .

Data Interpretation & Optimization

Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?

  • DoE Applications : Use factorial design to evaluate temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) can maximize yield while minimizing byproducts. ’s one-pot synthesis approach benefits from such optimization .
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05) .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Translational Analysis : Address bioavailability differences by measuring plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays). ’s dehydroacetic acid derivatives show improved in vivo efficacy due to esterase-resistant modifications .
  • Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC50 with in vivo dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.